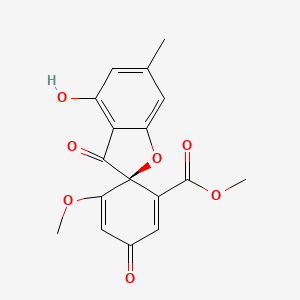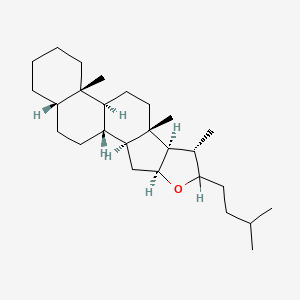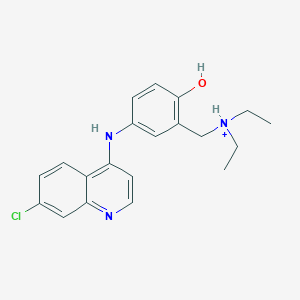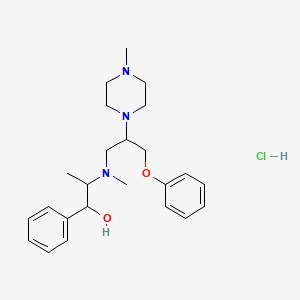![molecular formula C23H23N5O4 B1234848 NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)
NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione is a natural product found in Penicillium chrysogenum and Penicillium meleagrinum with data available.
Scientific Research Applications
NIH Chemical Genomics Center (NCGC)
The NIH Chemical Genomics Center (NCGC) plays a critical role in empowering the scientific community with small molecule compounds for research, including molecules like NCGC00380935-01_C23H23N5O4. This center, as part of the Molecular Libraries and Screening Center Network (MLSCN), focuses on bringing industrial technology and experience to the forefront of scientific investigation. The NCGC has been pivotal in innovating discoveries during its pilot phase, contributing significantly to the field of chemical genomics (Thomas et al., 2009).
TOX 21 Initiative
The TOX 21 initiative, involving the NCGC, signifies a shift in toxicity testing of chemical compounds. This paradigm shift aims at utilizing in vitro methods for the rapid screening of chemicals. The NCGC's automated laboratory plays a vital role in this process, capable of yielding extensive molecular data points from thousands of chemicals tested at various concentrations. This approach is crucial in identifying mechanisms of action and developing predictive models for human health effects, utilizing compounds such as NCGC00380935-01_C23H23N5O4 (Schmidt, 2009).
Genomic Data Analysis in NCI Genomic Data Commons
The National Cancer Institute's Genomic Data Commons aims to provide a repository of uniformly processed genomic and clinical data to support precision medicine. This includes data from diverse sources, including NCGC. The comprehensive analysis and availability of this data facilitate advancements in cancer research, potentially involving compounds like NCGC00380935-01_C23H23N5O4 (Zhang et al., 2019).
National Cancer Institute's Initiative for Chemical Genetics
The National Cancer Institute's Initiative for Chemical Genetics aims to accelerate the discovery of small-molecule probes relevant to cancer research. This initiative integrates various scientific disciplines, including synthetic and analytical chemistry, to facilitate new scientific collaborations. The focus is on creating a research environment where new interactions between synthetic chemistry and cancer biology are possible, involving compounds such as NCGC00380935-01_C23H23N5O4 (Tolliday et al., 2006).
properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(14Z)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10- |
InChI Key |
JTJJJLSLKZFEPJ-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C=C)C12C=C(C(=O)N\3C1(NC(=O)/C3=C/C4=CN=CN4)N(C5=CC=CC=C25)OC)O |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O |
synonyms |
meleagrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-bromo-N-[(E)-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]amino]benzamide](/img/structure/B1234771.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)








![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)